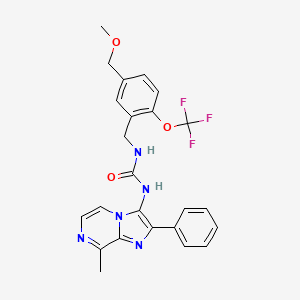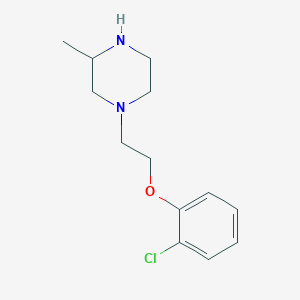
1-(2-(2-Chlorophenoxy)ethyl)-3-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2-Chlorophenoxy)ethyl)-3-methylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a chlorophenoxy group attached to an ethyl chain, which is further linked to a methylpiperazine moiety
Métodos De Preparación
The synthesis of 1-(2-(2-Chlorophenoxy)ethyl)-3-methylpiperazine typically involves the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with 3-methylpiperazine under suitable conditions to yield the desired compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
1-(2-(2-Chlorophenoxy)ethyl)-3-methylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound has shown potential as a ligand for various biological targets, making it useful in the development of new drugs and therapeutic agents.
Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent, with studies demonstrating its ability to inhibit specific enzymes and signaling pathways involved in disease progression.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 1-(2-(2-Chlorophenoxy)ethyl)-3-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenoxy group can bind to the active site of enzymes, inhibiting their activity and leading to therapeutic effects. Additionally, the piperazine moiety can interact with receptors in the central nervous system, modulating neurotransmitter release and signaling pathways.
Comparación Con Compuestos Similares
1-(2-(2-Chlorophenoxy)ethyl)-3-methylpiperazine can be compared with other similar compounds, such as:
1-(2-(2-Chlorophenoxy)ethyl)piperazine: Lacks the methyl group on the piperazine ring, which may affect its binding affinity and biological activity.
1-(2-(4-Chlorophenoxy)ethyl)-3-methylpiperazine: The position of the chlorine atom on the phenoxy group can influence the compound’s reactivity and pharmacological properties.
1-(2-(2-Bromophenoxy)ethyl)-3-methylpiperazine:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H19ClN2O |
|---|---|
Peso molecular |
254.75 g/mol |
Nombre IUPAC |
1-[2-(2-chlorophenoxy)ethyl]-3-methylpiperazine |
InChI |
InChI=1S/C13H19ClN2O/c1-11-10-16(7-6-15-11)8-9-17-13-5-3-2-4-12(13)14/h2-5,11,15H,6-10H2,1H3 |
Clave InChI |
JOFZDMSWNFDITF-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CCN1)CCOC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Bicyclo[1.1.1]pentan-1-yl)-3-oxobutanenitrile](/img/structure/B14907405.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S)-2-methyl-1-(1-piperidinylmethyl)propyl]thiourea](/img/structure/B14907412.png)
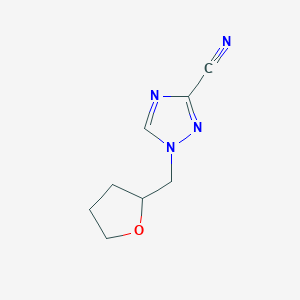
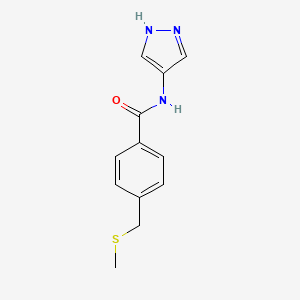
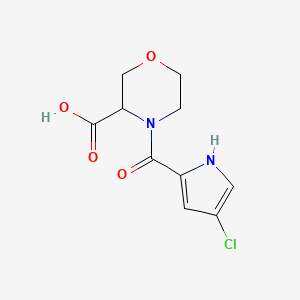
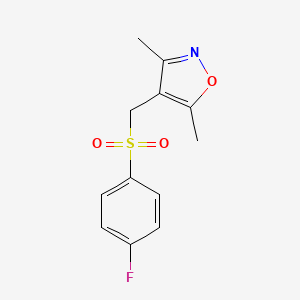
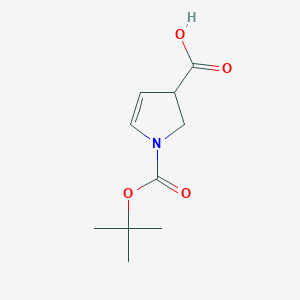
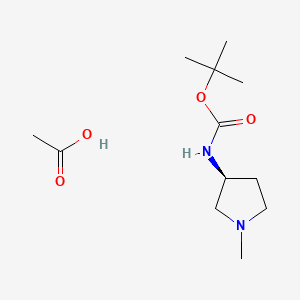
![tert-butyl 4,9-diazatricyclo[6.3.0.01,5]undecane-4-carboxylate](/img/structure/B14907441.png)

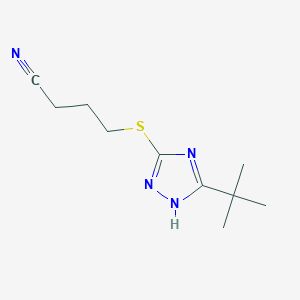
![n-Isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14907469.png)
